molecular formula C11H18N2O2 B013501 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 5654-86-4

3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No. B013501
CAS RN: 5654-86-4
M. Wt: 210.27 g/mol
InChI Key: SZJNCZMRZAUNQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves several techniques. One method includes the thermolysis of L-prolyl-L-leucine methyl ester and methyl ester L-leucyl-L-proline, where tert-butyloxycarbonyl amino protecting groups are removed under the action of a methanolic solution of hydrogen chloride. This process yields the desired diketopiperazine at varying temperatures depending on the starting materials used (Haidukevich et al., 2019). Another approach involves a two-step process from Ugi adducts leading to functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via acid-mediated cyclization followed by gold(I)-catalyzed regioselective annulation (Singh et al., 2022).

Molecular Structure Analysis

The molecular structure of 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivatives has been a subject of study, providing insights into the formation mechanisms via pyrolysis and silica-catalyzed processes. Quantum chemical calculations have elucidated the steps involved in their formation, including O-acylation, acyl transfer, and intramolecular condensation processes (Contreras‐Torres & Basiuk, 2006).

Chemical Reactions and Properties

Various chemical reactions are used to synthesize derivatives of 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione. For instance, the hydrolysis of methyl N-(2,2-dimethyl-2H-azirin-3-yl)-L-prolinate in the presence of silica gel leads to specific derivatives, demonstrating the versatility in creating sulfur-analogues through chemoselective thionation (Budzowski et al., 2004).

Physical Properties Analysis

The physical properties, including conformational analysis and dynamic processes, are critical in understanding the behavior of 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivatives. Studies have reported on the synthesis, properties, and conformational dynamics, highlighting the importance of NMR spectroscopy in determining structure and behavior in various solvents (Dawidowski et al., 2009).

Chemical Properties Analysis

The chemical properties of 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its derivatives are extensively researched, focusing on their synthesis and potential bioactivities. The diversity in synthesis methods highlights the compound's versatility and the possibility of deriving novel structures with varied biological activities (Singh et al., 2022; Budzowski et al., 2004).

Scientific Research Applications

  • Antibacterial and Antibiofilm Properties : A compound from Nocardiopsis sp. effectively inhibits bacterial biofilm formation and reduces the viability of biofilm-forming Gram-negative bacteria, which is significant for urinary tract infections (UTIs) (Rajivgandhi et al., 2018).

  • Cancer Treatment Potential : Derivatives of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione show promise as KRAS covalent inhibitors for treating cancer and other diseases associated with KRAS activity (De, 2022).

  • Synthesis and Chemical Properties : Studies have shown methods for the synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from Ugi adducts, which enables the creation of various substituted dihydropyrazinones (Singh et al., 2022).

  • Neurological Applications : Imidazo-[1,5-a]pyrido[2,3-e]pyrazines have shown potential as ligands for the GABA receptor complex, which is significant in the field of neurochemistry and pharmaceuticals (Weber et al., 2002).

  • Antipathogenic and Anticancer Activities : Compounds from Penicillium commune, including 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, have shown significant activity against Pseudomonas aeruginosa and potential as anticancer agents (Diblasi et al., 2015).

  • Synthetic Methodologies : The compound can be synthesized by thermolysis of L-prolyl-L-leucine methyl ester and L-leucyl-L-proline methyl ester, demonstrating its synthetic accessibility for various applications (Haidukevich et al., 2019).

Safety And Hazards


  • Hazard Statements : It is classified as a warning substance (H302: Harmful if swallowed, H317: May cause an allergic skin reaction).

  • Precautions : Handle with care, wear appropriate protective gear, and avoid skin contact.

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).


Future Directions

Future research should focus on:



  • Investigating its biological activities and potential therapeutic applications.

  • Developing efficient synthetic routes.

  • Exploring its interactions with specific biological targets.

  • Assessing its pharmacokinetics and toxicity profiles.


properties

IUPAC Name

3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJNCZMRZAUNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951384
Record name 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

CAS RN

2873-36-1, 5654-86-4
Record name Gancidin W
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 2
3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 3
3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 4
3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 5
3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 6
3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Citations

For This Compound
122
Citations
VA Haidukevich, IV Rudziankova… - Proceedings of the …, 2019 - vestichem.belnauka.by
3-Isobutylhexahydropyrrolo [1, 2-a] pyrazine-1, 4-dione,[cyclo (prolyl-leucyl)], which has a wide range of biological effects, was obtained by thermolysis both the L-prolyl-L-leucine …
Number of citations: 0 vestichem.belnauka.by
S Sun, L Tian, Y Wang, H Wu, X Lu, Y Pei - Asian J. Trad. Med, 2009 - researchgate.net
A novel natural product was isolated from the ethyl acetate extract of the fermentation liquid of the marine fungus Trichoderma atroviride G20-12. On the basis of its physico-chemical …
Number of citations: 18 www.researchgate.net
C Wang, X Tian, Q Yang, Y Lu, L Ma, H Huang… - Open Journal of Marine …, 2014 - scirp.org
Diversity analysis on secondary metabolites of Antarctic microbes, Rhodococcus sp. NJ-008 and Pseudomonas sp. NJ-011, together with the structural elucidation of some purified …
Number of citations: 7 www.scirp.org
S Saini, A Verma, A Kumar, A Prakash… - Int J Appl Pure Sci …, 2016 - researchgate.net
Beneficial microorganisms play a pivotal role in not only suppressing plant pathogens but also in plant growth promotion. It is prudent to identify such microorganisms with multiple plant …
Number of citations: 6 www.researchgate.net
E Jenisha, CER Juneius - IRA-International Journal of Applied …, 2016 - airitilibrary.com
The present study was carried out inorder to assess the biocontrol efficiency of Pseudomonas fluorescence against Pythium spp MTCC 10247. The earlier studies have revealed its …
Number of citations: 0 www.airitilibrary.com
UK Mangamuri, V Muvva, S Poda, B Manavathi… - The Egyptian Journal of …, 2016 - Elsevier
Sediment samples from the mangrove ecosystem of Nizampatnam have been analyzed for actinomycetes as an elite source to screen for the formulation and production of antimicrobial …
Number of citations: 11 www.sciencedirect.com
H Meena, R Mishra, S Ranganathan, VV Sarma… - Indian journal of …, 2020 - Springer
Endophytic fungi provide rich reservoir for novel antimicrobial compounds. An endophytic fungus, from Carica papaya plant identified as Phomopsis tersa, was investigated for …
Number of citations: 19 link.springer.com
NAA Zubbair, AT Ajao, EO Adeyemo… - … Academic Journal of …, 2020 - eajbsg.journals.ekb.eg
Wide spectrum of the industrial applications of Malachite green dyes and its lethal effect on the living organisms become major source of concerns as this causes damage to tissues, …
Number of citations: 4 eajbsg.journals.ekb.eg
CER Juneius, E Jenisha - Int Res J Eng Technol, 2016 - academia.edu
An investigation was carried out to assess the efficiency of Pseudomonas fluorescence against Rice (PAPTATLA) leaf folder pest (Cnaphalocrocis medinalis) and the samples were …
Number of citations: 2 www.academia.edu
JP Cao, XY Zhao, K Morishita, XY Wei… - Bioresource technology, 2010 - Elsevier
Pyrolysis of sewage sludge was performed at 500C and a swee** gas flow rate of 300cm 3 /min in a drop tube furnace. Liquid fraction (ie, bio-oil) from the sewage sludge pyrolysis …
Number of citations: 104 www.sciencedirect.com

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